2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBWTCBOJUSNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis. These reactions can lead to the formation of complexes with biological targets, potentially altering their function.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to form complexes with biological targets.
Result of Action
The formation of complexes with biological targets can potentially alter their function, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid. For instance, the presence of transition metals can facilitate the functionalization of imidazo[1,2-a]pyridines. Additionally, safety data suggests that exposure to this compound may cause skin and eye irritation, and it may have specific target organ toxicity.
Biological Activity
2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS Number: 900019-67-2) is an imidazo[1,2-a]pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C20H20N2O2 and a molecular weight of approximately 320.39 g/mol. The structural features of this compound suggest diverse pharmacological applications, particularly in antimicrobial and anticancer therapies.
Synthesis and Characterization
The synthesis of imidazo[1,2-a]pyridines often involves multi-step organic reactions, including cyclization reactions that yield various derivatives with distinct biological activities. The specific synthesis pathway for this compound is not extensively documented in the literature; however, similar compounds have been synthesized using methods such as condensation reactions between appropriate precursors.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, a study on various imidazo[1,2-a]pyridine derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds in the series . Although specific data for this compound is limited, its structural similarity to other active derivatives suggests potential efficacy against similar pathogens.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives inhibit geranylgeranylation processes crucial for cancer cell viability. For example, a series of derivatives were evaluated in HeLa cells, revealing IC50 values that indicate cytotoxicity at varying concentrations . While specific data for the cyclohexyl-substituted variant is not available, the presence of similar functional groups in other studies suggests a likely parallel in activity.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly influenced by their structural modifications. The presence of bulky substituents like cyclohexyl groups can enhance lipophilicity and potentially improve membrane permeability, which is critical for drug activity .
Table 1: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Case Studies
In a notable study on imidazo[1,2-a]pyridine derivatives as potential antimicrobial agents, several compounds were tested against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain derivatives displayed superior potency compared to existing drugs like PA-824, indicating a promising avenue for further research into novel treatments for tuberculosis .
Additionally, investigations into the cytotoxic effects of these compounds on cancer cell lines have revealed that modifications at the C6 position significantly affect their inhibitory potency against key cellular processes involved in tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid are compared below with six analogous imidazopyridine derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives
Key Findings:
Lipophilicity and Bioavailability :
- The cyclohexylphenyl substituent in the target compound significantly increases lipophilicity compared to the parent structure (C₈H₆N₂O₂) and Zolpidem derivatives. This property may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization for oral delivery .
- The methyl ester derivative (C₂₁H₂₂N₂O₂) acts as a prodrug, improving absorption before enzymatic hydrolysis to the active carboxylic acid form .
Electronic Effects: The 3-nitrophenyl analog (C₁₄H₉N₃O₄) introduces an electron-withdrawing nitro group, which may alter binding affinity in enzyme inhibition assays compared to the electron-donating cyclohexyl group .
Pharmacological Relevance: Zolpidem 6-Carboxylic Acid (C₁₉H₁₉N₃O₃) is a known metabolite of the sedative zolpidem, used as a reference standard in pharmacokinetic studies. Its polar dimethylaminoethyl and carboxylic acid groups facilitate renal excretion, contrasting with the CNS-targeted profile of the cyclohexylphenyl analog . The parent compound (C₈H₆N₂O₂) serves as a scaffold for synthesizing derivatives with tailored properties, such as improved solubility or target specificity .
Synthetic Strategies: The target compound’s methyl ester is synthesized via coupling reactions using reagents like HATU (Example 1 in ), followed by hydrolysis to the carboxylic acid. Zolpidem derivatives involve introducing the dimethylaminoethyl group through multistep functionalization .
Q & A
Q. What are the established synthetic routes for 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Bromination and Cyclization : Start with brominated intermediates (e.g., 2-acetylfuran) and perform sequential bromination using reagents like N-bromosuccinimide (NBS) or bromine .
- Coupling Reactions : Introduce the cyclohexylphenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions .
- Carboxylic Acid Functionalization : Oxidize or hydrolyze precursor groups (e.g., nitriles or esters) to the carboxylic acid moiety .
- Purification : Use column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key methods include:
Q. What biological targets are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : This class often targets:
- Kinases and Receptors : Use enzyme inhibition assays (e.g., fluorescence polarization) to screen activity .
- Nucleic Acids : Employ fluorescence quenching or gel electrophoresis to study DNA/RNA interactions .
- Antimicrobial Targets : Perform MIC assays against bacterial/fungal strains to evaluate potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates .
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh)) for coupling steps .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation .
Q. How should researchers address contradictory bioactivity data across assays?
- Methodological Answer :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-based vs. biochemical) .
- Purity Verification : Re-purify the compound and confirm absence of side products via HPLC-MS .
- Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specificity for suspected targets .
Q. What computational strategies predict the compound’s binding modes and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties and optimize geometries for docking studies .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions under physiological conditions .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .
Q. How can metabolic stability of derivatives be enhanced through structural modifications?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxylic acid as an ester to improve bioavailability .
- Isosteric Replacement : Replace labile groups (e.g., methyl with trifluoromethyl) to block metabolic hotspots .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Conformational Sampling : Use enhanced sampling MD to identify non-dominant binding poses missed in docking .
- Solvent Effects : Recalculate binding affinities with explicit solvent models (e.g., COSMO-RS) .
- Off-Target Screening : Perform kinome-wide profiling to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
